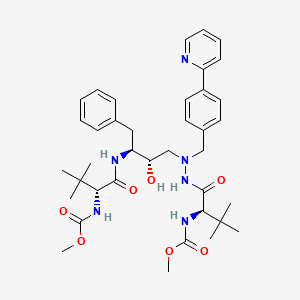

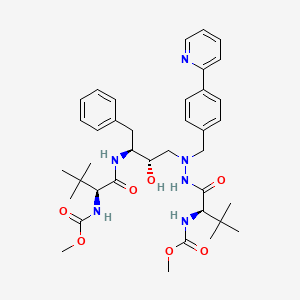

Atorvastatin Impurity 15

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin is an antilipemic drug belonging to the statins class . It’s used to lower cholesterol if you’ve been diagnosed with high blood cholesterol and prevent heart disease, including heart attacks and strokes . Atorvastatin impurities are substances that can be formed during the synthesis or storage of Atorvastatin .

Synthesis Analysis

Atorvastatin synthesis involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .

Chemical Reactions Analysis

Atorvastatin has been found to degrade under acid and basic conditions . Under acid conditions, it follows a first order kinetic degradation, while under basic conditions, it follows a zero order kinetic degradation .

Physical And Chemical Properties Analysis

Atorvastatin is known to present polymorphism, which means it can exist in different solid forms . These different forms may give rise to different physical properties .

科学的研究の応用

Experimental Procedures

Researchers employ various analytical techniques to study Atorvastatin Impurity 15:

a. Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC): Scientists use HPLC to separate and quantify impurities, including Atorvastatin Impurity 15. The mobile phase typically contains hydrophobic organic solvents due to atorvastatin’s hydrophobic nature .

- Ultra-Fast Liquid Chromatography (UFPLC): UFPLC, a preparative LC system, concentrates and isolates impurities, allowing for their identification and characterization .

b. Mass Spectrometry (MS)

Safety And Hazards

将来の方向性

Atorvastatin is widely prescribed and consumed globally, and its patent expired in late 2010 . This has led to a surge in research and development efforts to understand more about this drug and its impurities. Future directions could include further studies on the synthesis, degradation, and effects of Atorvastatin and its impurities .

特性

CAS番号 |

693793-42-9 |

|---|---|

製品名 |

Atorvastatin Impurity 15 |

分子式 |

C33H33F2N2O5 |

分子量 |

575.64 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)